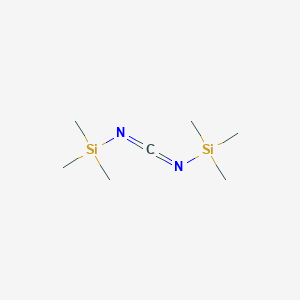

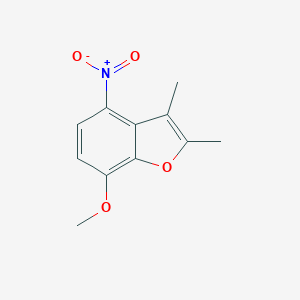

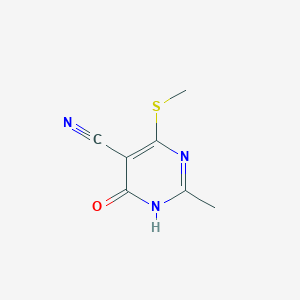

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, is a derivative of dihydropyrimidine, which is a class of compounds that has garnered attention due to their potential pharmacological properties and their role as key intermediates in organic synthesis. The dihydropyrimidine nucleus is a common scaffold in many biologically active compounds and is known for its versatility in chemical reactions .

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis method that typically involves a β-keto ester, an aldehyde, and urea or thiourea. For instance, the Atwal-Biginelli cyclocondensation reaction was used to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomeric isomers . Another example is the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which was further reacted with various alkylants to produce different derivatives .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to determine the crystal structure of related dihydropyrimidine derivatives. These studies reveal that such compounds often crystallize in centrosymmetric space groups and can adopt specific conformations, such as an L-shaped conformation observed in some 2,4-disubstituted derivatives . The molecular structures of these compounds show extensive electron delocalization within the pyrimidine rings, which is a characteristic feature of this class of compounds .

Chemical Reactions Analysis

Dihydropyrimidine derivatives are reactive intermediates that can undergo various chemical transformations. For example, reactions with alkyl- and arylamines can afford different isothiazole derivatives . Additionally, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, showcasing the compound's versatility in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives have been studied using various spectroscopic techniques, including FT-IR, Laser-Raman, and NMR spectroscopy. These studies provide insights into the vibrational frequencies, bond lengths, bond angles, and molecular energy levels such as HOMO and LUMO energies . Theoretical calculations using density functional theory (DFT) methods have been found to be in good agreement with experimental data, which aids in the understanding of the electronic properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Tautomerism of Nucleic Acid Bases

The study of tautomerism in nucleic acid bases, such as purines and pyrimidines, is crucial for understanding DNA mutations and genetic stability. The relative stability of tautomers can change due to environmental interactions, significantly impacting biological processes. For instance, infrared studies of isolated nucleic acid bases have revealed the predominance of certain tautomeric forms in inert matrix environments, highlighting the potential biological significance of tautomeric equilibria in spontaneous mutation and genetic diversity (Person et al., 1989).

Synthesis and Biological Activity

The synthesis and in-vitro investigation of substituted 1,2,3,4 tetrahydropyrimidine derivatives have shown potential for exhibiting significant anti-inflammatory activity. This underscores the versatility of pyrimidine derivatives in pharmacological research, demonstrating their potential as a basis for designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Chemotherapy Drug Development

The exploration of 5-fluorouracil (5-FU) and its derivatives, which share structural similarities with the mentioned chemical, in cancer treatment provides a foundation for the development of effective chemotherapy agents. These studies focus on understanding the mechanisms of action, optimizing drug delivery, and minimizing side effects, contributing to the advancement of personalized medicine in oncology (Gmeiner, 2020).

Environmental and Analytical Chemistry

The role of pyrimidine derivatives in environmental chemistry, particularly in the sorption of herbicides to soil and minerals, has been investigated to understand the environmental fate of agricultural chemicals. Such studies are essential for developing strategies to mitigate the environmental impact of herbicides and improve agricultural sustainability (Werner, Garratt, & Pigott, 2012).

Eigenschaften

IUPAC Name |

2-methyl-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6(11)5(3-8)7(10-4)12-2/h1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJKGVCZRWCAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C#N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343127 |

Source

|

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

CAS RN |

15908-63-1 |

Source

|

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.